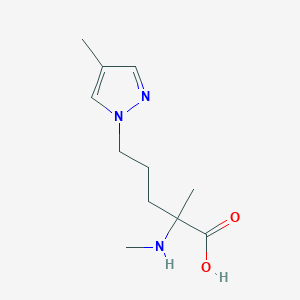![molecular formula C17H31BO2 B13548069 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane is an organic boron compound known for its unique structure and reactivity. It is commonly used in organic synthesis, particularly in reactions involving boron chemistry. This compound is characterized by its stability and versatility, making it a valuable reagent in various chemical processes.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions using specialized equipment to ensure purity and yield .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound can be used in borylation reactions, where it introduces a boron-containing group into organic molecules.
Hydroboration: It participates in hydroboration reactions with alkynes and alkenes, forming organoboron compounds.
Coupling Reactions: It can couple with aryl halides to form aryl boronates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with organic substrates. This reactivity is crucial for its role in borylation and hydroboration reactions .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane include:
Pinacolborane: Known for its use in hydroboration reactions.
Boronic acids: Widely used in Suzuki coupling reactions.
Dioxaborolanes: A class of compounds with similar structures and reactivity.
The uniqueness of this compound lies in its stability and versatility, making it a preferred reagent in many synthetic applications.
Properties
Molecular Formula |
C17H31BO2 |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H31BO2/c1-14(2)9-13(10-15(3,4)12-14)11-18-19-16(5,6)17(7,8)20-18/h11H,9-10,12H2,1-8H3 |
InChI Key |
KCDRCLQXYAMNKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


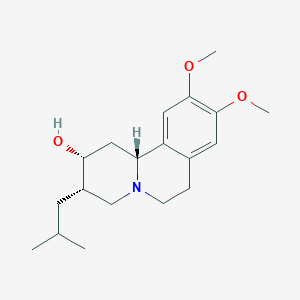
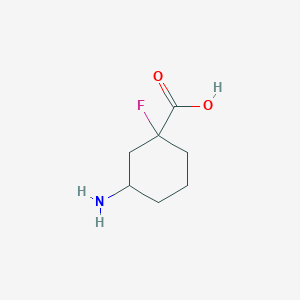
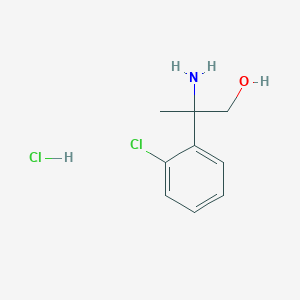
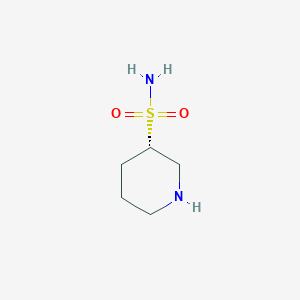
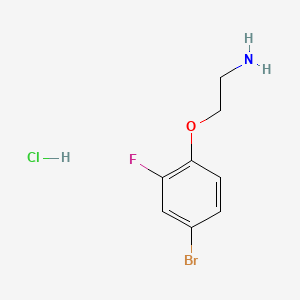
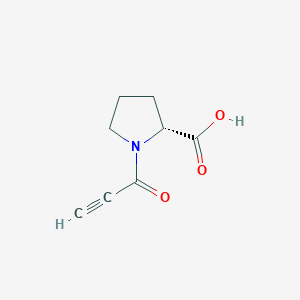
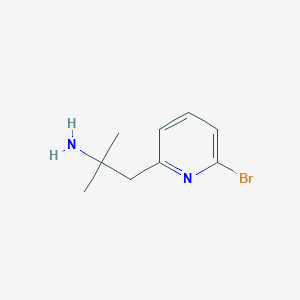
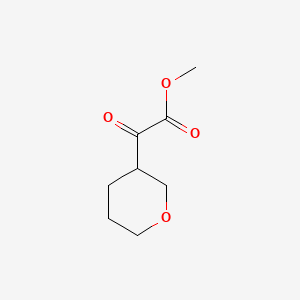
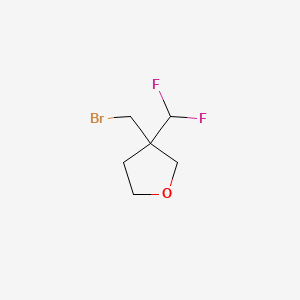
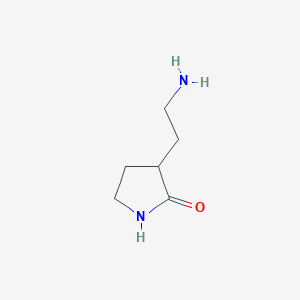
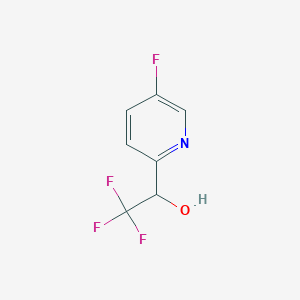
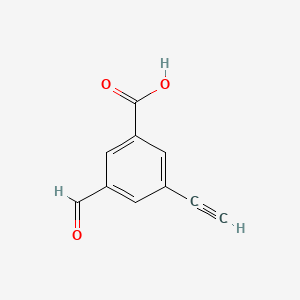
![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
